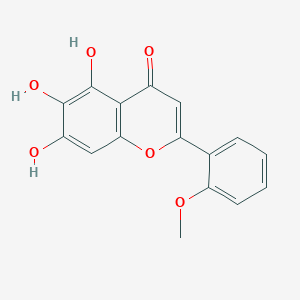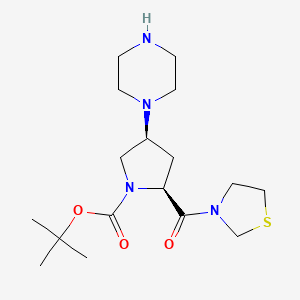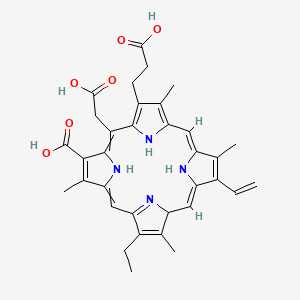![molecular formula C19H13N3O B11832980 [2,3'-Biquinoline]-2'-carboxamide CAS No. 62737-96-6](/img/structure/B11832980.png)
[2,3'-Biquinoline]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Biquinoline]-2’-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The unique structure of [2,3’-Biquinoline]-2’-carboxamide, which includes two quinoline units connected through a carboxamide linkage, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Biquinoline]-2’-carboxamide can be achieved through various methods. One common approach involves the Fe-catalyzed three-component reaction. This method uses 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction proceeds through C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .
Industrial Production Methods
Industrial production of [2,3’-Biquinoline]-2’-carboxamide typically involves large-scale synthesis using the aforementioned methods. The Fe-catalyzed three-component reaction is particularly favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Biquinoline]-2’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
[2,3’-Biquinoline]-2’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [2,3’-Biquinoline]-2’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: Another quinoline derivative with similar structural features but different chemical properties.
1,1’-Dialkyl-3,3’-di(2-quinolyl)-1,1’,4,4’-tetrahydro-4,4’-biquinolines: Compounds with similar quinoline units but different linkages and functional groups
Uniqueness
[2,3’-Biquinoline]-2’-carboxamide is unique due to its specific carboxamide linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62737-96-6 |
|---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-quinolin-2-ylquinoline-2-carboxamide |
InChI |
InChI=1S/C19H13N3O/c20-19(23)18-14(11-13-6-2-4-8-16(13)22-18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H,(H2,20,23) |
InChI Key |
DFQLZQICOMNGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)


![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)




![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)
